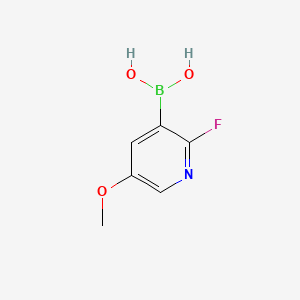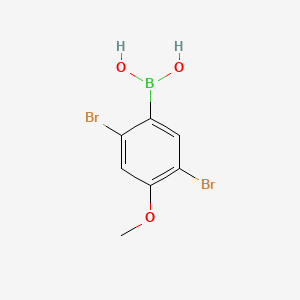
(R)-2,2/'-BINAPHTHYL-14-CROWN-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2,2/‘-BINAPHTHYL-14-CROWN-4 is a chiral crown ether compound known for its unique ability to selectively bind certain metal ions and organic molecules. This compound is part of the larger family of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. The chiral nature of ®-2,2/’-BINAPHTHYL-14-CROWN-4 makes it particularly interesting for applications in asymmetric synthesis and chiral recognition.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2/‘-BINAPHTHYL-14-CROWN-4 typically involves the coupling of 2,2’-binaphthol with a suitable crown ether precursor. One common method includes the use of a palladium-catalyzed coupling reaction. The reaction conditions often require a base such as potassium carbonate and a solvent like toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of ®-2,2/'-BINAPHTHYL-14-CROWN-4 may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
®-2,2/'-BINAPHTHYL-14-CROWN-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its diol form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
®-2,2/'-BINAPHTHYL-14-CROWN-4 has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: The compound’s ability to selectively bind metal ions makes it useful in studying metalloproteins and enzyme mechanisms.
Medicine: Its chiral recognition properties are exploited in the development of chiral drugs and diagnostic agents.
Industry: It is used in the separation of racemic mixtures and in the production of high-purity chemicals.
Wirkmechanismus
The mechanism by which ®-2,2/'-BINAPHTHYL-14-CROWN-4 exerts its effects involves the selective binding of metal ions or organic molecules within its crown ether ring. The chiral nature of the compound allows it to differentiate between enantiomers, making it highly effective in asymmetric synthesis and chiral recognition. The molecular targets include metal ions such as potassium, sodium, and calcium, as well as various organic molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
18-Crown-6: A widely used crown ether with a larger ring size, suitable for binding larger metal ions.
Dibenzo-18-crown-6: Similar in structure but with additional benzene rings, providing different binding properties.
®-BINAP: A chiral ligand similar to ®-2,2/'-BINAPHTHYL-14-CROWN-4 but without the crown ether functionality.
Uniqueness
®-2,2/'-BINAPHTHYL-14-CROWN-4 is unique due to its combination of chiral and crown ether properties, allowing it to selectively bind and differentiate between enantiomers of various molecules. This dual functionality makes it particularly valuable in asymmetric synthesis and chiral separation processes.
Eigenschaften
CAS-Nummer |
128778-82-5 |
|---|---|
Molekularformel |
C30H32O4 |
Molekulargewicht |
456.582 |
IUPAC-Name |
(5R)-5-(2-naphthalen-2-ylnaphthalen-1-yl)-1,4,8,11-tetraoxacyclotetradecane |
InChI |
InChI=1S/C30H32O4/c1-2-8-25-22-26(11-10-23(25)6-1)28-13-12-24-7-3-4-9-27(24)30(28)29-14-17-33-19-18-31-15-5-16-32-20-21-34-29/h1-4,6-13,22,29H,5,14-21H2/t29-/m1/s1 |
InChI-Schlüssel |
BMLMXHGEPZIPDK-GDLZYMKVSA-N |
SMILES |
C1COCCOCCC(OCCOC1)C2=C(C=CC3=CC=CC=C32)C4=CC5=CC=CC=C5C=C4 |
Synonyme |
(R)-2,2/'-BINAPHTHYL-14-CROWN-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(3aS,4S,6aR)-hexahydro-N-[6-[[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]amino]-6-oxohexyl]-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide](/img/structure/B594034.png)






